molecular formula C9H15NO3 B1581751 Ethyl 2-Isocyanato-4-Methylvalerate CAS No. 64505-10-8

Ethyl 2-Isocyanato-4-Methylvalerate

Cat. No.: B1581751
CAS No.: 64505-10-8
M. Wt: 185.22 g/mol
InChI Key: SSTQICMSRVMLQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Isocyanato-4-Methylvalerate can be synthesized through the reaction of ethyl 2-amino-4-methylvalerate with phosgene or triphosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the toxic nature of the reagents involved. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Isocyanato-4-Methylvalerate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-Isocyanato-4-Methylvalerate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Research involving the development of new pharmaceuticals and drug delivery systems.

    Industry: Used in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of Ethyl 2-Isocyanato-4-Methylvalerate involves its reactivity with nucleophiles. The isocyanate group (-NCO) in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-Isocyanato-4-Methylvalerate is unique due to its specific reactivity profile, which makes it suitable for specialized applications in chemical synthesis and research. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-isocyanato-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTQICMSRVMLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334860
Record name Ethyl 2-Isocyanato-4-Methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64505-10-8
Record name Ethyl 2-Isocyanato-4-Methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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